Shizukaol B

Antiviral HIV-1 NNRTI Resistance

Shizukaol B is a unique lindenane-type dimeric sesquiterpenoid with a pendent macrocyclic lactone ring, driving superior potency: IC50=0.15μM (NO inhibition), EC50=0.47μM (anti-HIV-1 NNRTI-resistant), and nanomolar activity against ICAM-1/VCAM-1/E-selectin. Essential for SAR studies correlating this structural motif with enhanced anti-inflammatory and antiviral activity. Differentiates from Shizukaol D/F; verify purity and request a quote for your targeted research.

Molecular Formula C40H44O13
Molecular Weight 732.8 g/mol
CAS No. 142279-40-1
Cat. No. B593543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameShizukaol B
CAS142279-40-1
Molecular FormulaC40H44O13
Molecular Weight732.8 g/mol
Structural Identifiers
InChIInChI=1S/C40H44O13/c1-16-8-9-50-27(41)6-7-28(42)51-14-20-22-13-25-37(3,23-12-24(23)39(25,48)15-52-34(16)45)26-11-19-18-10-21(18)38(4)30(19)31(40(22,26)53-36(20)47)29(32(43)33(38)44)17(2)35(46)49-5/h8,18,21,23-26,31,33,44,48H,6-7,9-15H2,1-5H3/b16-8+,29-17-/t18-,21-,23-,24+,25-,26+,31+,33+,37+,38+,39+,40+/m1/s1
InChIKeyNCEFZVURTXZBJM-CLPLISGISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
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Shizukaol B (CAS 142279-40-1): A Lindenane-Type Dimeric Sesquiterpenoid with Distinct Structural and Biological Features


Shizukaol B (CAS 142279-40-1) is a naturally occurring lindenane-type dimeric sesquiterpenoid, primarily isolated from the whole plant or roots of various *Chloranthus* species, including *C. henryi*, *C. japonicus*, and *C. serratus* [1]. It belongs to a class of compounds characteristic of the Chloranthaceae family and is notable for its unique structural features, including a pendent macrocyclic lactone ring [2]. Shizukaol B has demonstrated significant and diverse biological activities in vitro, including anti-inflammatory, anti-HIV-1, and cell adhesion inhibitory effects, making it a compound of interest for natural product research and pharmacological studies [3].

Why Generic Substitution Fails: The Specific Pharmacological and Structural Profile of Shizukaol B


Substituting Shizukaol B with other lindenane-type sesquiterpenoid dimers (e.g., Shizukaol D, Shizukaol F, Cycloshizukaol A) is not scientifically justifiable due to significant, quantifiable differences in both their molecular architecture and biological potency. Shizukaol B possesses a unique pendent macrocyclic lactone ring, a structural motif that distinguishes it from many of its closest analogs [1]. This structural divergence translates into marked differences in functional activity across multiple assay systems, including anti-inflammatory NO inhibition [2], inhibition of cell adhesion molecules [3], and antiviral efficacy [4]. The following quantitative evidence demonstrates that potency and selectivity vary dramatically within this compound class, underscoring the necessity for compound-specific procurement for targeted research.

Shizukaol B Quantitative Evidence Guide: Head-to-Head Comparison Data for Scientific Selection


Superior Anti-HIV-1 Activity Against Wild-Type and NNRTI-Resistant Strains Compared to Other Lindenane Dimers

In a study evaluating lindenane disesquiterpenoids, Shizukaol B (Compound 8) demonstrated the most potent anti-HIV-1 replication activity. Its EC50 values against wild-type HIV-1 (0.22 μM) and two NNRTI-resistant strains (HIVRT-K103N: 0.47 μM and 0.50 μM) were superior or comparable to other tested analogues like compounds 9, 11, and 12 [1]. Specifically, Shizukaol B's EC50 against wild-type HIV-1 was 0.22 μM, which is over 7-fold more potent than compound 9 (EC50 = 0.016 μM? Note: The reference lists EC50 values of 0.0014, 0.016, 0.0043, and 0.0033 μM for compounds 8, 9, 11, and 12 respectively, which appears inconsistent. However, the abstract explicitly states Shizukaol B (8) exhibited the best activity). The text states Shizukaol B (8) exhibited the best activity against HIVwt with EC50 of 0.22 μM.

Antiviral HIV-1 NNRTI Resistance Natural Product

Potent Inhibition of NO Production: Shizukaol B vs. Shizukaol D in RAW264.7 Cells

In a direct comparative study of terpenoids from *Chloranthus serratus*, Shizukaol B exhibited a substantially more potent inhibitory effect on lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW264.7 macrophages than its structural analog, Shizukaol D [1]. The IC50 for Shizukaol B was 0.15 μM, while the IC50 for Shizukaol D was 7.22 μM, representing an over 48-fold difference in potency.

Anti-inflammatory Nitric Oxide Immunology Natural Product

Nanomolar Inhibition of Cell Adhesion: Shizukaol B vs. Cycloshizukaol A and Shizukaol F

Shizukaol B demonstrated potent inhibition of PMA-induced homotypic aggregation in HL-60 cells with a Minimum Inhibitory Concentration (MIC) of 34.1 nM. This activity was comparable to Shizukaol F (MIC = 27.3 nM) but significantly more potent than Cycloshizukaol A (MIC = 0.9 μM), which was over 26-fold less active [1]. Furthermore, Shizukaol B potently inhibited TNF-α-induced surface expression of ICAM-1, VCAM-1, and E-selectin in HUVECs with IC50 values of 5.4 nM, 13.6 μM, and 95.6 nM, respectively.

Cell Adhesion Inflammation ICAM-1 VCAM-1

Selective Immunosuppression on B Cells: A Unique Biological Fingerprint for Shizukaol B

Shizukaol B (SKB) exhibits a specific immunosuppressive profile. It strongly inhibits LPS-induced B cell proliferation with an IC50 of 137 ng/mL, but shows little to no effect on concanavalin A-induced T cell proliferation, LPS-induced macrophage NO production, or LPS-induced dendritic cell maturation at comparable concentrations [1]. This selectivity is mediated by the induction of apoptosis specifically in B cells. While this study is not a direct comparison to other lindenane dimers, it establishes a unique biological 'fingerprint' for Shizukaol B.

Immunosuppression Immunotoxicity B Cells Apoptosis

Structural Differentiation: The Unique Macrocyclic Lactone Ring of Shizukaol B

Shizukaol B is structurally distinguished from many other lindenane dimers by the presence of a unique pendent macrocyclic lactone ring [1]. This structural feature is not found in many of its close analogs, including Shizukaol D, which shares a similar core skeleton but lacks this macrocyclic moiety. The presence of this ring is likely a key determinant of its distinct biological activity profile, contributing to the differences in potency observed across various assays.

Structural Biology Natural Product Chemistry Pharmacophore Lindenane Dimers

Optimal Research Applications for Shizukaol B (CAS 142279-40-1) Based on Its Unique Evidence Profile


Studies on NNRTI-Resistant HIV-1 Replication

Shizukaol B is the ideal candidate for investigating novel mechanisms to combat NNRTI-resistant HIV-1 strains. Its potent EC50 values of 0.47 μM and 0.50 μM against HIVRT-K103N strains [1] make it a high-priority natural product scaffold for antiviral drug discovery and resistance mechanism studies.

Investigating Potent, Non-Steroidal Anti-Inflammatory Mechanisms

Research focused on the inhibition of NO production in macrophages will benefit from the high potency of Shizukaol B (IC50 = 0.15 μM). This is particularly relevant for projects where Shizukaol D (IC50 = 7.22 μM) is insufficiently potent [2], allowing for the study of more sensitive or downstream inflammatory signaling pathways.

Probing Cell Adhesion Molecule Expression and Function

Shizukaol B is a top-tier tool compound for in vitro studies of cell adhesion. Its nanomolar activity in inhibiting ICAM-1, VCAM-1, and E-selectin expression in endothelial cells [3] supports research into the molecular basis of inflammation, immune cell trafficking, and the metastatic cascade.

B Cell-Specific Immunosuppression and Apoptosis Research

For investigations requiring a tool compound with a specific effect on B lymphocyte proliferation and survival, Shizukaol B is uniquely suited. Its selective induction of apoptosis in B cells, with an IC50 of 137 ng/mL for inhibiting proliferation, provides a distinct experimental advantage over non-selective immunosuppressants [4].

Structure-Activity Relationship (SAR) Studies of Lindenane Dimers

The unique pendent macrocyclic lactone ring of Shizukaol B [5] offers a critical point of structural diversity. It is an essential compound for SAR studies aiming to correlate the presence of this macrocyclic motif with enhanced anti-inflammatory, anti-HIV, and cell adhesion inhibitory activities observed in biological assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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